molecular formula C18H19FN2O4S B2666115 3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 953159-74-5

3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2666115
CAS No.: 953159-74-5
M. Wt: 378.42
InChI Key: UOZZFMFYMUWNSM-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a fluorine atom, a methoxy group, and a piperidinyl phenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinyl Phenyl Intermediate: The initial step involves the synthesis of the piperidinyl phenyl intermediate. This can be achieved through the reaction of a suitable phenyl derivative with piperidine under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or fluorine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The piperidinyl phenyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
  • 3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
  • 3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-17-9-8-15(12-16(17)19)26(23,24)20-13-5-4-6-14(11-13)21-10-3-2-7-18(21)22/h4-6,8-9,11-12,20H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZFMFYMUWNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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